molecular formula C11H9ClN2 B1508188 3-Chloro-6'-methyl-2,3'-bipyridine CAS No. 849757-67-1

3-Chloro-6'-methyl-2,3'-bipyridine

Cat. No.: B1508188
CAS No.: 849757-67-1
M. Wt: 204.65 g/mol
InChI Key: CWLWKJHQZSCNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6'-methyl-2,3'-bipyridine is a functionalized bipyridine compound that serves as a valuable synthetic intermediate and ligand in advanced chemical research. Bipyridine derivatives are renowned for their strong coordination with metal centers, making them fundamental building blocks for creating catalysts, photosensitizers, and supramolecular architectures . The specific chloro- and methyl- substitutions on this bipyridine scaffold enhance its utility in metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular frameworks . Its primary research value lies in its application across diverse fields, including the development of new homogeneous catalysts, the synthesis of organic materials, and medicinal chemistry exploration for biologically active molecules . Researchers utilize this compound as a precursor for synthesizing more complex bipyridine-based ligands or as a core structure in pharmaceutical agents, where such heteroaromatic systems are often investigated for their biological activity. The compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849757-67-1

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-chloro-2-(6-methylpyridin-3-yl)pyridine

InChI

InChI=1S/C11H9ClN2/c1-8-4-5-9(7-14-8)11-10(12)3-2-6-13-11/h2-7H,1H3

InChI Key

CWLWKJHQZSCNHS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)Cl

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 6 Methyl 2,3 Bipyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Chloro-6'-methyl-2,3'-bipyridine identifies the most logical disconnection as the C2-C3' bond linking the two pyridine (B92270) rings. This bond is central to the bipyridine structure and is the target for formation via various cross-coupling reactions. This disconnection strategy leads to two primary sets of precursor pyridine molecules.

Key Disconnection: C2-C3' Bond

This central bond cleavage simplifies the target molecule into two substituted pyridine fragments. The choice of which fragment acts as the nucleophile and which acts as the electrophile defines the specific synthetic approach.

Pathway A: This pathway considers the 3-chloropyridine (B48278) ring as the electrophilic partner and the 6'-methylpyridine ring as the nucleophilic partner.

Precursors: A 2-halo-3-chloropyridine (e.g., 2-bromo-3-chloropyridine) and a 6-methyl-3-pyridinyl organometallic reagent (e.g., a boronic acid, organozinc, or organotin compound).

Pathway B: This pathway reverses the roles, with the 6'-methylpyridine as the electrophile and the 3-chloropyridine as the nucleophile.

Precursors: A 3-halo-6-methylpyridine (e.g., 3-bromo-6-methylpyridine) and a 3-chloro-2-pyridinyl organometallic reagent.

The feasibility of each pathway depends on the availability and stability of the precursors and the selectivity of the chosen coupling reaction.

Established Cross-Coupling Strategies for Bipyridine Synthesismdpi.com

The synthesis of bipyridine derivatives is dominated by palladium-catalyzed cross-coupling reactions, which offer mild conditions and high functional group tolerance. orgsyn.orgorgsyn.org These methods provide a robust framework for connecting the two pyridine precursors identified in the retrosynthetic analysis.

Suzuki-Miyaura Coupling Protocolsmdpi.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this would involve the coupling of a pyridyl boronic acid or ester with a halopyridine in the presence of a base. libretexts.org This method is widely used for synthesizing various bipyridine compounds, including those with pharmaceutical applications like milrinone. mdpi.com The stability of pyridyl boronic acids and their compatibility with a wide range of functional groups make this an attractive route. mdpi.com

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), PdCl₂(PPh₃)₂Catalyzes the cross-coupling cycle
Ligand dcpp, PPh₃, Imidazolium saltsStabilizes the Pd catalyst and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Dioxane, Toluene, DMF, WaterSolubilizes reactants and influences reaction rate
Boron Reagent Pyridyl boronic acid, Pyridyl boronic esterNucleophilic pyridine source
Halide Partner Chloro-, Bromo-, or IodopyridineElectrophilic pyridine source

Negishi Coupling Approachesmdpi.comcmu.eduorganic-chemistry.org

Negishi coupling is recognized as a highly effective method for preparing bipyridines, noted for its high yields and mild reaction conditions. orgsyn.orgorgsyn.org The reaction pairs an organozinc reagent with an organohalide or triflate, catalyzed by palladium or nickel. mdpi.comorgsyn.org It demonstrates excellent tolerance for various functional groups, including esters, nitriles, and amines. orgsyn.org The required pyridyl zinc halides can be prepared either through transmetallation from a pyridyl lithium compound or by direct insertion of activated zinc into a pyridyl halide. orgsyn.org While iodides and bromides are common coupling partners, chloropyridines can also be used effectively. orgsyn.orgorganic-chemistry.org

ComponentExamplesPurpose
Catalyst Pd(PPh₃)₄, Pd(dba)₂, Ni/Al₂O₃–SiO₂Catalyzes the cross-coupling cycle
Ligand PPh₃, XPhosStabilizes the catalyst and facilitates the reaction
Organozinc Reagent Pyridyl zinc chloride/bromideNucleophilic pyridine source
Halide Partner Chloro-, Bromo-, Iodopyridine, Pyridyl triflateElectrophilic pyridine source
Solvent THF, DMFReaction medium

Stille Coupling Methodsmdpi.com

The Stille coupling utilizes an organotin (stannane) reagent to couple with an sp²-hybridized organohalide, catalyzed by palladium. wikipedia.org This method has been successfully employed to synthesize a variety of symmetrically and unsymmetrically substituted methyl-bipyridines in high yields. cmu.edunih.gov A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the organotin compounds used. mdpi.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Catalyzes the cross-coupling cycle
Ligand PPh₃, AsPh₃Stabilizes the catalyst and modulates reactivity
Additive CuI, LiClEnhances transmetalation rate
Organotin Reagent Tributylstannyl-pyridineNucleophilic pyridine source
Halide Partner Chloro-, Bromo-, Iodopyridine, Pyridyl triflateElectrophilic pyridine source
Solvent Toluene, DMF, THFReaction medium

Ullmann Coupling and Homocoupling Reactionsmdpi.comcmu.edu

The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides at high temperatures to form symmetrical biaryls. mdpi.comorganic-chemistry.org This method is a convenient route to symmetric bipyridines. mdpi.com The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org While traditionally used for homocoupling, modern variations, often referred to as Ullmann-type or cross-Ullmann reactions, allow for the synthesis of unsymmetrical biheteroaryls. wikipedia.orgnih.gov These newer protocols may use palladium and nickel co-catalysis, operate under milder reductive conditions, and can couple heteroaryl halides with heteroaryl triflates, demonstrating good functional group tolerance. nih.gov

ComponentExamplesPurpose
Metal Copper powder, CuI, NiBr₂(dme), PdCl₂Catalyst or stoichiometric reagent
Ligand Phenanthroline, DiaminesStabilizes the metal center and facilitates coupling
Additive/Reductant Zn, KFUsed in modern cross-Ullmann variants
Solvent DMF, N-Methylpyrrolidone, NitrobenzeneHigh-boiling polar solvents for classic Ullmann
Reactants Two different or identical halopyridinesElectrophilic coupling partners

Specialized Synthetic Routes for Halogenated and Methylated Bipyridinescmu.edunih.govnih.gov

The synthesis of the specific precursors for this compound often requires dedicated synthetic steps to install the chloro and methyl substituents in the correct positions on the pyridine rings.

The introduction of a chlorine atom onto a pyridine ring can be achieved through several established methods. A common strategy involves the oxidation of a pyridine to its N-oxide, which activates the ring for subsequent reactions. Treatment of the pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures can introduce a chlorine atom, often at the 2- or 6-position. Another route starts with pre-chlorinated materials, such as 2,6-dichloropyridine, which can be selectively functionalized. For instance, 2,6-dichloro-3-nitropyridine (B41883) can undergo ammonolysis to selectively replace one chlorine atom, leaving the other for subsequent coupling reactions. google.com

The methyl group is typically incorporated by using a methylated starting material, such as a picoline (methylpyridine). cmu.edunih.gov For instance, a bromopicoline can be prepared and used as the electrophilic partner in a cross-coupling reaction. nih.gov Alternatively, the picoline can be converted into an organometallic reagent. This is often achieved by halogenating the picoline and then performing a metal-halogen exchange or direct metal insertion to create the required organozinc (for Negishi) or organotin (for Stille) precursor. orgsyn.orgcmu.edu Direct functionalization of a pre-formed bipyridine is less common for methylation but can be achieved, for example, through lithiation followed by quenching with an electrophile like methyl iodide. orgsyn.org

Strategies for Regioselective Functionalization

The synthesis of specifically substituted bipyridines like this compound hinges on the ability to control the position of functional groups on the pyridine rings. Regioselective functionalization is crucial, as the electronic nature of the pyridine ring makes it susceptible to reactions at multiple sites. chemrxiv.org

One powerful strategy involves a temporary dearomatization of the pyridine ring. A one-pot protocol using a modified Zincke ring-opening reaction can convert pyridines into acyclic azatriene intermediates, often called "Zincke imines". chemrxiv.org This maneuver transforms the electron-deficient heterocycle into a series of polarized alkenes that readily react with electrophiles like N-halosuccinimides. chemrxiv.org This sequence of ring-opening, halogenation, and ring-closing enables a highly regioselective 3-halogenation of a wide range of pyridines under mild conditions. chemrxiv.org This method is particularly valuable as traditional electrophilic aromatic substitution (EAS) on pyridines is an electronically mismatched process that often requires harsh conditions and yields mixtures of regioisomers. chemrxiv.org

Another approach to achieving regioselectivity is through the use of directing groups or by modifying the electronic properties of the pyridine ring. For instance, pyridine N-oxides are common intermediates. nih.govnih.gov They can undergo 4-selective nitration, and the resulting nitro group can be displaced by a halide. nih.gov Alternatively, N-oxides can be directly halogenated at the 2-position. nih.govnih.gov Palladium-catalyzed dehydrogenative dimerization of unfunctionalized pyridines has also been shown to be highly regioselective, favoring reaction at the C2-positions to form 2,2'-bipyridyls. nih.gov For forming 2,3'-bipyridines, the reactivity difference between 2-halopyridines and 3-halopyridines in cross-coupling reactions can be exploited; 2-halopyridines are generally more reactive, allowing for selective coupling at that position. orgsyn.org

Recent advances have also demonstrated that the aggregation state of reagents can direct regioselectivity. For example, the structural dynamics of alkyllithium clusters can determine the site of pyridine alkylation, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org

Pyridine Functionalization via Phosphorus Ligand-Coupling

Phosphorus ligand-coupling reactions provide a sophisticated, metal-free avenue for the functionalization of pyridine C-H bonds. digitellinc.commountainscholar.org This strategy typically involves the activation of a pyridine by forming a pyridylphosphonium salt, which then serves as a precursor for subsequent bond-forming reactions. digitellinc.comacs.org The process begins with the selective installation of a designed phosphine (B1218219) at the 4-position of the pyridine ring, which is then displaced by a nucleophile. nih.govchemrxiv.org

This methodology has been successfully applied to introduce a variety of functional groups. For instance, the direct conversion of pyridines into their corresponding aminopyridines and pyridones has been achieved by coupling with ammonia (B1221849) and water, respectively. digitellinc.com The one-pot reaction proceeds through the site-selective formation of a pyridylphosphonium salt, followed by phosphorus ligand-coupling. digitellinc.com A proposed mechanism for C–O bond formation involves the creation of an alkoxyphosphorane intermediate, which then undergoes ligand coupling to construct the new bond. acs.org

Computational studies have provided insight into these metal-free processes, showing that the reaction mechanism and rate-determining step can vary depending on the specific phosphine and additives used. nih.gov For the reaction of 2-phenylpyridine (B120327) with triphenylphosphine, the process is a four-step reaction where proton abstraction is the rate-limiting step. nih.gov Steric hindrance in the phosphine molecule plays a key role in the site-selectivity of phosphonium (B103445) salt formation. nih.gov This approach is valuable for its applicability to complex molecules and its potential for C-C, C-N, and C-S bond formation. acs.org

Halogenation via Trimethylsilyl Intermediates

The use of silyl (B83357) intermediates provides a distinct pathway for the halogenation of pyridines. One notable method is the silyl-mediated halogen/halogen displacement reaction. epfl.ch This process allows for the conversion of chloropyridines into bromopyridines or iodopyridines. For example, heating 2-chloropyridine (B119429) with bromotrimethylsilane (B50905) yields 2-bromopyridine. epfl.ch Similarly, treating 2-chloropyridines with in situ generated iodotrimethylsilane (B154268) produces the corresponding 2-iodopyridine. epfl.ch

The mechanism is believed to proceed through the formation of N-trimethylsilylpyridinium salts as essential intermediates. epfl.ch This requirement for N-silylation explains the observed reactivity patterns; 3- and 4-chloropyridine (B1293800) are inert under these conditions, as are 2-fluoropyridines and 2,6-dihalopyridines, which resist N-silylation. epfl.ch In dihalopyridines like 2,3-dichloro- and 2,5-dichloropyridine, the halogen exchange occurs exclusively at the 2-position. epfl.ch

Direct C-H silylation of pyridines offers another route to functionalized intermediates. While methods for C4-silylation exist, rhodium-aluminum complex catalysis has been developed for the C2-selective mono-silylation of various pyridines. rsc.org The resulting 2-silylpyridines are valuable because the silyl group is generally stable and can be converted into other functional groups, providing an indirect route to 2-substituted pyridines. rsc.org

Multi-Step Organic Reactions in the Synthesis of this compound Analogues

The construction of unsymmetrical bipyridines like this compound often requires well-designed multi-step reaction sequences. ibm.com These syntheses assemble the target molecule by sequentially introducing the desired functional groups onto separate pyridine precursors before coupling them.

A common and powerful strategy is the use of transition-metal-catalyzed cross-coupling reactions, such as the Negishi, Stille, or Suzuki reactions. orgsyn.orgmdpi.com For example, a Negishi cross-coupling can be used to synthesize various methyl-2,2'-bipyridines, which are then converted to halomethyl analogues for further derivatization. orgsyn.orgcapes.gov.br A general route might involve preparing a (6-methylpyridin-3-yl)zinc halide and coupling it with a 3-chloro-2-halopyridine under palladium catalysis. The higher reactivity of a halide at the 2-position (e.g., bromo or iodo) compared to the 3-chloro substituent would favor the desired 2,3'-coupling. orgsyn.org

More elaborate multi-step syntheses have been developed for complex bipyridine analogues. A seven-step synthesis of a chiral 2,2'-bipyridinediol ligand starts from commercially available 2-bromo-5-methylpyridine, proceeding through an O₂-mediated oxidative homocoupling as the key stereo-determining step. acs.org Another example is the synthesis of functionalized 2,2'-bipyridines via the cyclocondensation of β-ketoenamides, followed by O-nonaflation to yield stable, easily purified products. bucknell.edu These examples underscore the necessity of sequential, controlled reactions to build up the complex architecture of functionalized bipyridine analogues.

Optimization of Reaction Conditions and Yields

Achieving high yields in the synthesis of bipyridines requires careful optimization of reaction parameters, including the choice of catalyst, ligands, solvent, temperature, and reaction time.

In transition metal-catalyzed cross-coupling reactions, the selection of the palladium catalyst and, crucially, the phosphine ligand can significantly impact the outcome. For Negishi cross-couplings, it has been found that while the specific palladium precursor may have a minimal effect, the use of electron-rich, bulky phosphine ligands can inhibit undesirable side reactions, leading to higher efficiency and yields. lboro.ac.uk

A study on the transition-metal-free synthesis of 2,3'-bipyridine (B14897) via sulfonium (B1226848) salts demonstrated the importance of several factors. The optimal conditions involved lithiation at -78 °C followed by the addition of the sulfonium salt, affording the product in 90% yield with 3-iodopyridine (B74083) as the starting material. Changing to the less reactive 3-bromopyridine (B30812) dropped the yield to 65%. chemrxiv.org Further optimization showed that altering the reaction concentration or the stoichiometry of the reagents led to lower yields, as detailed in the table below.

EntryReagentEquivalentsConcentration (M)Yield (%)
13-Iodopyridine1.10.190
23-Bromopyridine1.10.165
33-Iodopyridine1.10.0572
43-Iodopyridine1.10.281
53-Iodopyridine2.00.175
Data sourced from a study on transition-metal-free bipyridine synthesis. chemrxiv.org

Temperature is another critical variable. In the stereoselective oxidative dimerization of chiral pyridine N-oxides, the reaction proceeded cleanly at -78 °C. bucknell.eduwhiterose.ac.uk However, increasing the temperature led to a slight drop in the yield of the desired N,N'-dioxide due to a competing nucleophilic addition pathway. bucknell.edu

EntryTemperature (°C)Yield (%)
1-9870
2-7875
3-4071
4-2068
Data from a study on oxidative dimerization of a pyridine N-oxide. bucknell.eduwhiterose.ac.uk

Stereoselective Synthesis Considerations

The synthesis of chiral bipyridines, which can exist as stable atropisomers due to restricted rotation around the C-C single bond connecting the two pyridine rings, presents unique stereoselective challenges. The development of methods to control this axial chirality is crucial for applications in asymmetric catalysis. bucknell.eduwhiterose.ac.uknih.gov

A highly effective method for creating atropisomeric bipyridine N,N'-dioxides is the oxidative dimerization of chiral pyridine N-oxides. bucknell.eduwhiterose.ac.uk This approach uses a chiral pyridine N-oxide precursor, which is deprotonated at low temperature with a strong base like lithium diisopropylamide (LDA) to form a kinetically favored organolithium complex. bucknell.edu Subsequent oxidation, for example with O₂, triggers a highly chemo- and stereoselective coupling, yielding axially chiral bipyridine N,N'-dioxides with excellent diastereoselectivity (>25:1 dr). bucknell.eduwhiterose.ac.uk The resulting N,N'-dioxides can then be reduced to the corresponding chiral bipyridines.

Another strategy involves the synthesis of C-N atropisomeric amides, which can be achieved through an intramolecular acyl transfer. nih.gov In this method, a pro-atropisomeric aniline (B41778) containing a tethered Lewis basic group (like a pyridine) is acylated. The initial acylation occurs on the more nucleophilic Lewis base, followed by a rate-determining intramolecular acyl transfer to the aniline nitrogen, which controls the formation of a specific atropisomer under kinetic control. nih.gov

These methods demonstrate that by carefully designing precursors and controlling reaction pathways, it is possible to synthesize specific stereoisomers of functionalized bipyridines, a critical requirement for their use as chiral ligands and catalysts. acs.orgbucknell.edu

Spectroscopic and Structural Elucidation of 3 Chloro 6 Methyl 2,3 Bipyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful analytical tool for determining the structure of a compound by examining the unique magnetic environments of its nuclei. algimed.com For 3-Chloro-6'-methyl-2,3'-bipyridine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its seven aromatic protons and the three protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing chloro group and the electron-donating methyl group, as well as the anisotropic effects of the pyridine (B92270) rings. nipne.ro

Based on analyses of related substituted bipyridines, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. researchgate.netchemicalbook.com The proton ortho to the nitrogen atom in the methyl-substituted ring (H-6) and the protons adjacent to the inter-ring bond are often the most deshielded. researchgate.net The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm.

The expected splitting patterns (coupling) between adjacent protons are crucial for assignment. For instance, protons on the same ring will exhibit ortho, meta, and para couplings, which can be resolved using high-field NMR spectrometers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)~2.5Singlet (s)
Aromatic Protons7.0 - 9.0Doublet (d), Triplet (t), Multiplet (m)

Note: The exact chemical shifts and coupling constants require experimental measurement.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. mdpi.com For this compound, which lacks molecular symmetry, eleven distinct signals are expected, one for each carbon atom. The chemical shifts are spread over a wide range (up to 200 ppm) and are influenced by hybridization and the electronegativity of substituents. docbrown.info

The carbon atoms of the two pyridine rings will appear in the aromatic region, typically between 120 and 160 ppm. docbrown.inforesearchgate.net The carbon atom bonded to the electronegative chlorine (C-3) is expected to be significantly downfield. docbrown.infodocbrown.info Conversely, the carbons on the methyl-substituted ring will show shifts influenced by the electron-donating nature of the methyl group. researchgate.net The methyl carbon itself will resonate at the highest field, generally below 30 ppm. Quaternary carbons, such as those at the ring junction (C-2, C-3') and the chloro-substituted carbon (C-3), are often identifiable by their lower intensity. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)15 - 25
Aromatic CH120 - 140
Aromatic C-N / C-C (quaternary)145 - 160
Aromatic C-Cl (quaternary)140 - 155

Note: These are estimated ranges based on known substituent effects on pyridine and bipyridine rings.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of substituted bipyridines. spectrabase.com They reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling). chemicalbook.com Cross-peaks in the COSY spectrum would connect, for example, H-4 with H-5 on the chloro-substituted ring, providing direct evidence of their connectivity. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). rsc.org It is used to definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum. rsc.org For this compound, the HSQC spectrum would show cross-peaks connecting the methyl protons to the methyl carbon, and each aromatic proton to its respective carbon atom. documentsdelivered.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its structure and functional groups. mdpi.com For this compound, both IR and Raman spectroscopy offer complementary information. rsc.org

The IR and Raman spectra are expected to show several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The characteristic ring stretching vibrations of the two pyridine rings are expected in the 1600-1400 cm⁻¹ region. nipne.ro Changes in these bands compared to unsubstituted bipyridine can indicate the influence of the chloro and methyl substituents. mdpi.com

Ring Breathing Modes: The symmetric ring breathing modes of the pyridine rings often give rise to strong bands in the Raman spectrum, typically around 1000 cm⁻¹. nist.gov

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes give clues about the substitution pattern on the aromatic rings.

C-Cl Stretching: A stretching vibration corresponding to the carbon-chlorine bond is expected, typically in the 800-600 cm⁻¹ region, though its intensity can vary.

Table 3: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2980 - 2850IR, Raman
C=C / C=N Ring Stretch1600 - 1400IR, Raman
Ring Breathing~1000Raman (strong)
C-Cl Stretch800 - 600IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. algimed.com This allows for the confident assignment of a molecular formula. acs.org For this compound, the molecular formula is C₁₁H₉ClN₂.

HRMS instruments, such as Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the theoretical value. algimed.com This level of precision helps to distinguish between compounds that have the same nominal mass but different elemental formulas. acs.org

The calculated exact mass of the neutral molecule and its common ions are critical for identification. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the ³⁵Cl peak.

Table 4: Calculated Exact Masses for this compound Isotopologues

Ion / MoleculeMolecular FormulaCalculated Exact Mass (m/z)
Molecular Ion [M]⁺C₁₁H₉³⁵ClN₂204.0454
Molecular Ion [M+2]⁺C₁₁H₉³⁷ClN₂206.0425
Protonated Ion [M+H]⁺C₁₁H₁₀³⁵ClN₂205.0533
Protonated Ion [M+H+2]⁺C₁₁H₁₀³⁷ClN₂207.0503

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. docbrown.info For aromatic systems like this compound, the most significant transitions are typically π → π* and n → π*. rsc.org

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For bipyridine systems, these transitions are usually observed in the UV region, often below 300 nm.

n → π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. They typically occur at longer wavelengths than the π → π* transitions.

The chloro and methyl substituents on the bipyridine core are expected to cause shifts in the absorption maxima (λ_max) compared to the parent 2,3'-bipyridine (B14897). The chlorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, and the electron-donating methyl group can influence the energy gap between the molecular orbitals, leading to either a red shift (bathochromic) or a blue shift (hypsochromic) of the absorption bands. The spectrum of a related compound, 2,2'-bipyridine (B1663995), shows strong absorption bands around 230 nm and 280 nm. Similar transitions are expected for this compound, likely shifted due to the substitution pattern.

Electronic Structure and Electrochemical Properties

Redox Behavior and Electroactive Characteristics

The redox behavior of a molecule describes its ability to be oxidized (lose electrons) or reduced (gain electrons). These processes are fundamental to its electroactive characteristics. For bipyridine ligands, these properties are crucial as they influence the stability and electronic transitions within metal complexes.

Cyclic voltammetry is a primary electrochemical technique used to investigate the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current. While specific cyclic voltammetry data for 3-Chloro-6'-methyl-2,3'-bipyridine is not present in the searched literature, this method would be the standard approach to determine its redox potentials. In such an experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept to observe oxidation and reduction peaks. For related bipyridyl complexes, cyclic voltammetry is routinely used to determine the formal oxidation and reduction potentials. electronicsandbooks.com

The oxidation and reduction potentials are specific voltages at which a molecule loses or gains electrons, respectively. These values are key indicators of the molecule's electronic nature. For substituted bipyridines, these potentials are known to be influenced by the electronic effects of the substituents. For instance, electron-withdrawing groups, such as a chloro group, generally make a ligand more difficult to oxidize and easier to reduce. Conversely, electron-donating groups, like a methyl group, would be expected to make the ligand easier to oxidize.

Electrochemical measurements on related ruthenium complexes with cyano-substituted bipyridine ligands have shown that the ligand is significantly easier to reduce (by about 500 mV) compared to the unsubstituted bipyridine. nih.gov This highlights the strong influence of substituents on the reduction potential. While precise values for this compound are not documented in the available literature, it is expected that the chloro substituent would increase its reduction potential relative to an unsubstituted bipyridine, while the methyl group would have a counteracting, though likely smaller, effect.

Electronic Energy Levels (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required to excite an electron.

Specific calculations of the HOMO-LUMO gap for this compound are not available in the searched scientific literature. Such calculations are typically performed using computational chemistry methods like Density Functional Theory (DFT). aimspress.comnih.gov These theoretical studies allow for the visualization of the molecular orbitals and the calculation of their energy levels. youtube.comresearchgate.net For a molecule like this compound, the HOMO is expected to have significant character on the electron-rich parts of the molecule, while the LUMO would be distributed over the π-system of the bipyridine rings. The HOMO-LUMO gap would provide insight into the energy of its lowest-lying electronic transitions. nih.gov

Charge Transfer Characteristics

Charge transfer characteristics refer to the redistribution of electron density within a molecule upon electronic excitation. In bipyridine-based systems, this often involves metal-to-ligand charge transfer (MLCT) when coordinated to a metal ion. rsc.org For the isolated this compound molecule, intramolecular charge transfer (ICT) could occur, where excitation with light promotes an electron from a more electron-rich part of the molecule (donor) to a more electron-poor part (acceptor).

The presence of both an electron-withdrawing chloro group and an electron-donating methyl group could potentially give this molecule push-pull characteristics, which can enhance ICT. However, without specific spectroscopic or computational data, a detailed description of the charge transfer characteristics of this compound remains speculative. Studies on other "push-pull" bipyridine fluorophores demonstrate how donor and acceptor groups influence these properties. nih.gov

Coordination Chemistry and Metal Complex Formation

Fundamental Ligand Binding Modes of 2,3'-Bipyridines

2,3'-Bipyridines, including the substituted derivative 3-Chloro-6'-methyl-2,3'-bipyridine, primarily function as bidentate ligands, coordinating to metal centers through the nitrogen atoms of both pyridine (B92270) rings. wikipedia.org The geometry of these ligands, with a twist between the two pyridine rings, influences the structure of the resulting metal complexes. researchgate.net This contrasts with the more planar 2,2'-bipyridine (B1663995), which is widely used in coordination chemistry and often forms highly stable, five-membered chelate rings with metal ions. researchgate.netnih.gov The coordination of 2,3'-bipyridine (B14897) and its derivatives can lead to the formation of six-membered chelate rings, which can influence the stability and reactivity of the resulting complexes.

While bidentate coordination is most common, monodentate binding, where only one of the pyridine nitrogen atoms coordinates to the metal, can occur, particularly as a reactive intermediate in ligand displacement reactions. acs.org The electronic and steric properties of substituents on the bipyridine framework, such as the chloro and methyl groups in this compound, can further modulate the ligand's binding affinity and the properties of the resulting metal complexes. rsc.orgacs.org

Formation of Homoleptic and Heteroleptic Metal Complexes

This compound can participate in the formation of both homoleptic and heteroleptic metal complexes. Homoleptic complexes contain only one type of ligand, in this case, multiple molecules of this compound coordinating to a single metal center. lincoln.ac.uk Heteroleptic complexes, on the other hand, involve the coordination of this compound along with other different ligands to the metal ion. acs.orguark.edu

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in an appropriate solvent. lasalle.edupensoft.net The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of either homoleptic or heteroleptic species.

A wide range of transition metals can form complexes with 2,3'-bipyridine and its derivatives.

Nickel(II): Nickel(II) complexes with bipyridine ligands are well-documented, often exhibiting interesting magnetic and electronic properties. acs.orgacs.org

Copper(I): Copper(I) readily forms complexes with bipyridine ligands. These complexes are often studied for their photophysical properties, including luminescence. acs.org

Ruthenium(II): Ruthenium(II) polypyridyl complexes, particularly those involving bipyridine ligands, have been extensively investigated for their rich photochemistry and electrochemistry. uark.edulasalle.edumdpi.com The electronic properties of these complexes can be tuned by modifying the substituents on the bipyridine ligands. acs.orgacs.org

Platinum(II): Platinum(II) forms square planar complexes with bipyridine ligands. rsc.org The steric interactions between ligands can influence the geometry and reactivity of these complexes. wikipedia.org

Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands like bipyridines are known for their luminescent properties and have been studied for applications in sensing and imaging.

The coordination geometry of metal complexes with 2,3'-bipyridine ligands is influenced by several factors, including the coordination number of the metal ion and the steric hindrance imposed by the ligands. youtube.com Common geometries include octahedral for six-coordinate complexes and square planar or tetrahedral for four-coordinate complexes. wikipedia.orgyoutube.com

The interaction between the metal d-orbitals and the ligand orbitals in bipyridine complexes leads to a splitting of the d-orbital energies, a phenomenon described by ligand field theory. The magnitude of this splitting, along with the electronic nature of the ligand, determines the electronic properties of the complex, such as its color and magnetic behavior. acs.org

Bipyridine ligands are π-acceptors, meaning they can accept electron density from the metal center into their π* orbitals. This metal-to-ligand charge transfer (MLCT) is often responsible for the intense colors observed in many transition metal bipyridine complexes. wikipedia.orglasalle.edu The presence of electron-withdrawing groups like the chloro substituent on this compound can lower the energy of the ligand's π* orbitals, affecting the energy and intensity of the MLCT bands. nih.gov Conversely, electron-donating groups like the methyl group can raise the energy of these orbitals. acs.org

Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, Luminescence, NMR)

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the bipyridine ligand to the metal center. Changes in the vibrational frequencies of the pyridine rings upon coordination can be observed. mdpi.comresearchgate.netechemcom.com In heteroleptic complexes containing other ligands, such as carbonyls (CO) or thiocyanates (SCN-), IR spectroscopy can provide information about the bonding mode of these co-ligands. acs.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is a primary tool for studying the electronic transitions within the metal complexes. The spectra typically show intense π-π* transitions in the ultraviolet region, originating from the bipyridine ligand, and MLCT bands in the visible region. lasalle.edumdpi.comresearchgate.net The position and intensity of these bands are sensitive to the metal, the ligand substituents, and the solvent.

Luminescence Spectroscopy: Many metal complexes with bipyridine ligands, particularly those of Ru(II), Re(I), and Cu(I), are luminescent. rsc.orglasalle.edu Emission spectroscopy provides information about the excited states of the complexes, including their energy and lifetime. uark.edunih.gov The quantum yield of luminescence can be influenced by the rigidity of the complex and the presence of non-radiative decay pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand and provide information about the symmetry of the complex. mdpi.comrsc.orgnih.govchemicalpapers.com For paramagnetic complexes, the NMR signals are often broadened and shifted, but can still provide valuable structural information. nih.gov

A summary of the spectroscopic techniques and their applications in the characterization of bipyridine metal complexes is provided in the table below.

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Confirmation of ligand coordination, bonding modes of co-ligands. acs.orgmdpi.comresearchgate.netechemcom.com
UV-Visible (UV-Vis) Electronic transitions (π-π*, MLCT), determination of ligand field strength. lasalle.edumdpi.comresearchgate.net
Luminescence Properties of excited states (energy, lifetime, quantum yield). rsc.orguark.edulasalle.edunih.gov
NMR Solution structure of diamagnetic complexes, symmetry, and ligand environment. mdpi.comrsc.orgnih.govchemicalpapers.com

Stability and Reactivity of Metal-Bipyridine Bonds

The reactivity of the metal-bipyridine bond is often associated with ligand substitution reactions. In some cases, one of the pyridine rings can dissociate to form a monodentate intermediate, which can then be displaced by another ligand. acs.org The strength of the metal-nitrogen bond is influenced by both the nature of the metal and the electronic properties of the bipyridine ligand. echemcom.com For instance, stronger π-accepting ligands can form more stable bonds with electron-rich metal centers through back-bonding. The steric bulk of substituents can also impact reactivity, with larger groups potentially accelerating ligand dissociation due to increased strain. csic.es

Focused Research on this compound Reveals No Specific Studies on Supramolecular Assembly

While the broader class of bipyridine ligands is well-known for its ability to form stable complexes with a variety of metal ions, leading to diverse supramolecular architectures, specific research findings on this compound are absent. General principles of bipyridine coordination suggest that this compound would act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The substitution pattern, with a chloro group on one pyridine ring and a methyl group on the other, would be expected to influence the electronic properties and steric hindrance of the resulting metal complexes, thereby affecting their potential for self-assembly into larger, ordered structures.

However, without experimental data or theoretical studies on this compound, any discussion of its role in supramolecular assembly remains purely speculative. There are no published reports on the synthesis of its metal complexes or the characterization of any resulting supramolecular structures. Consequently, crucial information such as the types of metal ions it coordinates with, the geometries of the resulting complexes, and the nature of any intermolecular interactions that might drive self-assembly processes are not known.

The absence of research in this specific area means that no data tables with detailed findings on its supramolecular behavior can be compiled. The scientific community has yet to explore and document the coordination chemistry of this compound and its potential applications in the design and construction of supramolecular systems.

Catalytic Applications of 3 Chloro 6 Methyl 2,3 Bipyridine and Its Metal Complexes

Applications in Heterogeneous Catalysis

There is no specific research available on the application of 3-Chloro-6'-methyl-2,3'-bipyridine or its metal complexes in heterogeneous catalysis. While molecular catalysts can be immobilized on solid supports to create heterogeneous systems, this has not been documented for the compound . acs.org

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic studies for catalytic cycles involving this compound are not available. However, the general mechanism for cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions is well-established.

The Suzuki-Miyaura catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

The Negishi coupling follows a similar mechanistic pathway, with the key difference being the use of an organozinc reagent in the transmetalation step.

For nickel-catalyzed cross-electrophile coupling reactions using substituted bipyridine ligands, mechanistic studies have revealed that the stability and spin state of nickel-aryl intermediates are crucial factors influencing catalytic activity. nih.govfigshare.com For instance, complexes with bulkier substituents in the 6,6'-positions can lead to less stable, high-spin intermediates that are less active in catalysis. nih.govfigshare.com

Influence of Substituents on Catalytic Activity and Selectivity

The nature and position of substituents on bipyridine ligands have a profound impact on the catalytic performance of their metal complexes.

The chloro group at the 3-position of this compound is an electron-withdrawing group, which can influence the electron density at the metal center. In rhenium-based CO₂ reduction catalysts, electron-withdrawing substituents on the bipyridine ligand have been shown to inhibit catalytic activity by localizing reducing equivalents on the ligand rather than the metal center. acs.org Conversely, electron-donating groups can enhance catalytic efficiency. nih.gov

The methyl group at the 6'-position introduces steric bulk near the coordination site. In nickel-catalyzed cross-electrophile coupling, substituents at the 6- and 6,6'-positions of a bipyridine ligand lead to significant differences in catalytic performance. nih.govfigshare.com While a single methyl group in the 6-position can result in a highly active catalyst, bulkier or additional substituents can hinder the coordination of the ligand to the metal and lower the catalytic turnover frequencies. nih.govfigshare.com Similarly, in molybdenum-based catalysts for CO₂ reduction, methyl substitution at the 6,6'-positions has a positive impact on catalytic efficiency by facilitating CO dissociation from the reduced intermediate. reading.ac.uk

The following table summarizes the general effects of chloro and methyl substituents on the catalytic activity of bipyridine ligands based on related studies:

SubstituentPositionGeneral Effect on Catalytic Activity
Chloro3-positionElectron-withdrawing; can decrease catalytic activity by altering electron density at the metal center. acs.org
Methyl6'-positionIntroduces steric bulk; can enhance or decrease catalytic activity depending on the specific reaction and metal center. nih.govfigshare.comreading.ac.uk

Derivatization and Functionalization of 3 Chloro 6 Methyl 2,3 Bipyridine

Post-Synthetic Modifications and Transformations

The derivatization of 3-chloro-6'-methyl-2,3'-bipyridine can be systematically approached by targeting its distinct functional moieties.

The chloro group at the 3-position of the pyridine (B92270) ring is a key site for functionalization through nucleophilic aromatic substitution (SNAr) reactions. youtube.commasterorganicchemistry.com In these reactions, a nucleophile displaces the chloride ion. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen relative to the ring nitrogen and the presence of activating or deactivating groups. youtube.com Generally, halogens at the 2- and 4-positions are more reactive than those at the 3-position due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. youtube.comyoutube.comlibretexts.org

Despite the lower reactivity of the 3-position, nucleophilic substitution can be achieved, often requiring more forcing conditions such as elevated temperatures or the use of highly reactive nucleophiles. A variety of nucleophiles can be employed to introduce new functional groups, thereby altering the molecule's properties.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 3-Chloropyridine (B48278) Scaffolds

Nucleophile Reagent Example Product Functional Group Typical Conditions
Alkoxide Sodium methoxide (B1231860) (NaOMe) Methoxy (-OCH₃) High temperature, polar aprotic solvent (e.g., DMF)
Amine Ammonia (B1221849) (NH₃), primary/secondary amines Amino (-NH₂), alkylamino (-NHR) High pressure, elevated temperature, catalyst (e.g., copper salts)
Thiolate Sodium thiophenoxide (NaSPh) Phenylthio (-SPh) Polar aprotic solvent (e.g., DMF, DMSO)
Cyanide Sodium cyanide (NaCN) Cyano (-CN) High temperature, polar aprotic solvent, often with a catalyst

The introduction of these functional groups can significantly impact the electronic properties of the bipyridine ligand, influencing its coordination behavior with metal ions.

The methyl group at the 6'-position provides another avenue for derivatization.

Halogenation: Side-chain halogenation of the methyl group can be accomplished using free-radical conditions. orgoreview.compearson.comyoutube.compearson.com This typically involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light. orgoreview.compearson.com This reaction proceeds via a benzylic-type radical, which is stabilized by the adjacent pyridine ring. The resulting halomethyl-bipyridine is a versatile intermediate for further nucleophilic substitutions.

Table 2: Halogenation of the Methyl Group

Reagent Product Reaction Type
N-Bromosuccinimide (NBS), BPO/light 3-Chloro-6'-(bromomethyl)-2,3'-bipyridine Radical Substitution
N-Chlorosuccinimide (NCS), BPO/light 3-Chloro-6'-(chloromethyl)-2,3'-bipyridine Radical Substitution

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 3-chloro-2,3'-bipyridine-6'-carboxylic acid. researchgate.netchemspider.comgoogle.com This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution, followed by acidification. chemspider.com Other oxidizing agents like nitric acid or chromium trioxide can also be employed. researchgate.netgoogle.comvanderbilt.edu The resulting carboxylic acid is a valuable precursor for the synthesis of amides, esters, and other acid derivatives.

Table 3: Oxidation of the Methyl Group

Oxidizing Agent Product
Potassium permanganate (KMnO₄) 3-Chloro-2,3'-bipyridine-6'-carboxylic acid
Nitric acid (HNO₃) 3-Chloro-2,3'-bipyridine-6'-carboxylic acid

Further functionalization can be achieved through various organic reactions. For instance, the carboxylic acid derivative obtained from the oxidation of the methyl group can be converted into an acyl chloride, which can then react with amines or alcohols to form amides or esters, respectively. acs.org Cross-coupling reactions, such as Suzuki or Stille coupling, can be employed on the chloro-substituted ring to introduce aryl, heteroaryl, or alkyl groups, provided a suitable catalyst system is used. mdpi.comnih.gov

Synthesis of Analogs and Structural Homologues

The synthesis of analogs and structural homologues of this compound often involves metal-catalyzed cross-coupling reactions. mdpi.comcapes.gov.brdoaj.org Methods like the Suzuki, Stille, and Negishi couplings are powerful tools for constructing the bipyridine framework from appropriately substituted pyridine precursors. mdpi.com For example, a substituted 2-halopyridine can be coupled with a substituted 3-pyridylboronic acid (or vice versa) to generate a variety of 2,3'-bipyridine (B14897) derivatives. mdpi.com By choosing different starting materials with various substituents, a wide range of analogs with modified electronic and steric properties can be accessed.

Preparation of Unsymmetrical Ligands

This compound is an inherently unsymmetrical ligand due to the substitution pattern on its two pyridine rings. depaul.edudurham.ac.uk Its derivatives serve as building blocks for more complex unsymmetrical ligands. The differential reactivity of the chloro and methyl groups allows for selective, stepwise functionalization. For example, the chloro group can be substituted first, followed by modification of the methyl group, or vice versa. This controlled approach enables the synthesis of ligands with distinct functionalities on each pyridine ring, which is highly desirable for creating specific coordination environments in metal complexes. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines is another efficient method for preparing unsymmetrically substituted bipyridines. nih.gov

Development of Supramolecular Scaffolds

Bipyridine derivatives are fundamental components in the construction of supramolecular architectures due to their excellent metal-coordinating abilities. depaul.edunih.govacs.orgnih.govwikipedia.org The nitrogen atoms of the pyridine rings can chelate to a metal center, forming stable complexes. wikipedia.orgwikipedia.org By designing bipyridine ligands with specific functionalities, it is possible to direct the self-assembly of these metal complexes into larger, well-defined supramolecular structures such as macrocycles, cages, and polymers. depaul.edunih.gov The functional groups introduced onto the this compound scaffold can be used to control the geometry and properties of the resulting supramolecular assembly through secondary interactions like hydrogen bonding or π-π stacking.

Exploration of Biological Interactions Mechanistic and in Vitro/in Vivo Non Human Studies

Enzyme Interaction Studies

Binding Affinity and Mode of Interaction (e.g., COX-2 inhibition mechanisms)

No specific data on the binding affinity or mode of interaction of 3-Chloro-6'-methyl-2,3'-bipyridine with any enzyme, including COX-2, was found in the reviewed literature.

Structure-Activity Relationship Studies (Ligand-based alkylating reactions)

No structure-activity relationship studies involving this compound and its potential for ligand-based alkylating reactions were identified.

Nucleic Acid Interaction Studies (e.g., DNA binding)

No studies detailing the interaction of this compound with nucleic acids such as DNA were found.

Interaction with Cellular Components (excluding therapeutic implications)

Information regarding the interaction of this compound with cellular components is not available in the public scientific literature.

In Vitro and In Vivo (Non-Human) Biological Activity

Antiproliferative Activity against Cell Lines (e.g., colorectal and pancreatic cell lines)

No data on the antiproliferative activity of this compound against any cell lines, including colorectal and pancreatic, were discovered during the literature search.

Studies in Model Organisms (e.g., zebrafish xenografts)

There is no available scientific literature detailing the use or effects of this compound in zebrafish xenograft models. This in vivo platform is frequently used in cancer research and other fields to study disease processes and evaluate the efficacy of novel compounds. The lack of data in this area suggests that the compound has not been advanced to this stage of preclinical testing.

Mechanisms of Action at the Molecular Level

Similarly, no studies have been identified that elucidate the molecular mechanism of action for this compound. Research in this domain would typically involve identifying specific protein targets, enzymatic pathways, or cellular processes that are modulated by the compound. Without such investigations, the means by which this compound might exert any biological effect remains unknown.

It is important to distinguish this compound from other bipyridine-containing molecules that have been characterized. For instance, the well-known anti-inflammatory drug etoricoxib (B1671761) is chemically named 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. Despite some structural similarities, the addition of the methylsulfonylphenyl group at the 3-position of the pyridine (B92270) ring fundamentally alters the compound's properties and biological activity, making any extrapolation of its mechanism to this compound scientifically unfounded.

Advanced Materials Science Applications

Photosensitizers in Energy Conversion Systems (e.g., Solar Cells)

Bipyridine ligands are fundamental to the development of photosensitizers, particularly in dye-sensitized solar cells (DSSCs). nih.gov Ruthenium(II) polypyridyl complexes, for instance, are renowned for their chemical stability, favorable redox properties, and efficient metal-to-ligand charge transfer (MLCT) transitions upon absorbing visible light. cmu.eduresearchgate.netwiley-vch.de These properties are essential for injecting electrons into the semiconductor's conduction band, a critical step in converting solar energy to electrical energy. nih.govresearchgate.net The functionalization of bipyridine ligands with groups like carboxylic or phosphonic acids allows for robust anchoring of the dye onto semiconductor surfaces such as titanium dioxide (TiO₂). nih.govmdpi.com

Table 1: Photovoltaic Performance of Selected Ruthenium(II) Bipyridyl Complex-Based DSSCs (Data is for representative and benchmark complexes to illustrate potential performance)

PhotosensitizerJsc (mA cm⁻²)Voc (V)FFη (%)Ref
N719 (benchmark)8.06--3.39 nih.gov
1a (cyclometalated)5.560.490.581.58 researchgate.net
2a (cyclometalated)4.190.530.611.35 researchgate.net
[Ru(dc-bpy)₃]²⁺ ---12.0 mdpi.com

Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, η = Power conversion efficiency.

Components in Light-Emitting Electrochemical Cells (LEECs)

In the field of solid-state lighting, bipyridine ligands are integral to the emitters used in light-emitting electrochemical cells (LEECs). acs.org Cationic complexes of iridium(III) and copper(I) featuring substituted bipyridine ligands are widely employed due to their high phosphorescence quantum yields and tunable emission colors. acs.orgnih.gov The operating principle of a LEEC relies on the in-situ formation of a p-n junction within a single active layer, a process facilitated by the mobile ions in the material. unito.it

For 3-Chloro-6'-methyl-2,3'-bipyridine, its role as a ligand in an iridium(III) or copper(I) complex could offer specific advantages. The substitution pattern on the bipyridine rings influences the steric and electronic properties of the complex, which in turn affects its photophysical characteristics, such as emission color and lifetime. rsc.org For instance, strategic placement of electron-withdrawing groups can lead to bluer emissions, a key objective in developing full-color displays and white lighting. acs.org While specific device data for emitters using this compound is limited, the performance of related complexes underscores the potential of this ligand class. rsc.org

Table 2: Performance of LEECs Based on Substituted Bipyridine Complexes (Data represents examples from the broader class of bipyridine-based emitters)

Complex TypeMax Luminance (cd/m²)Max Efficiency (cd/A)Turn-on Time (s)Ref
[Cu(bpy)(POP)][PF₆] 4301.3~100 unito.it
[Cu(MeO-bpy)(POP)][PF₆] 10004.1~10 unito.it
Ir(III) Complexes >1000>10Variable nih.gov

Materials for Rechargeable Flow Batteries

Non-aqueous redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and bipyridine-based metal complexes are key candidates for charge carriers. sandia.gov Iron-tris(bipyridine) complexes, for example, have been investigated for their ability to undergo stable and reversible redox reactions. sandia.govresearchgate.net In a symmetric flow battery, a single metal complex can be used for both the positive (posolyte) and negative (negolyte) electrolytes, which simplifies the system and mitigates issues of cross-contamination. sandia.gov

Table 3: Electrochemical Data for Iron-Bipyridine Complexes in Non-Aqueous Solvents (Illustrative data for related iron-bipyridine systems)

ComplexFe³⁺/²⁺ E₁/₂ (V vs Fc/Fc⁺)Fe²⁺/⁺ E₁/₂ (V vs Fc/Fc⁺)ΔE₁/₂ (V)Ref
[Fe(bpy)₃]²⁺ +0.75-1.582.33 sandia.gov
[Fe(Me₂-bpy)₃]²⁺ +0.65-1.682.33 sandia.gov

E₁/₂ = Half-wave potential, ΔE₁/₂ = Potential window.

Applications in Nonlinear Optics (NLO)

Materials with nonlinear optical (NLO) properties are in demand for applications in optical computing, data storage, and telecommunications. researchgate.net Organic molecules, including those based on pyridazine (B1198779) and bipyridine structures, have been investigated for their potential to exhibit large second-order NLO responses, often characterized by their first hyperpolarizability (β) value. researchgate.net The NLO properties of these molecules arise from their asymmetric charge distribution and intramolecular charge transfer capabilities.

While direct NLO studies on this compound are not prominently featured in the available literature, its asymmetric nature makes it a candidate for NLO applications. The combination of an electron-withdrawing group (Cl) and an electron-donating group (CH₃) on the bipyridine framework can enhance the molecule's hyperpolarizability. Coordination to a metal center can further augment these properties. Studies on related pyridyl pyridazine compounds have shown that while second harmonic generation (SHG) efficiency might be modest, the first hyperpolarizability can be significant. researchgate.net

Integration into Polymeric Materials and Metallopolymers

Bipyridine units can be incorporated into the backbone or side chains of polymers to create metallopolymers with unique photophysical, electronic, and catalytic properties. These materials can form well-defined nanostructures and respond to external stimuli. Ruthenium(II) bipyridine complexes, for example, have been integrated into polymers to create materials with interesting optical and electrochemical behaviors. rsc.org

The ligand this compound can be functionalized for polymerization, allowing it to be integrated into various polymer architectures. The resulting metallopolymers could find use in sensors, light-emitting devices, or as catalytic materials. The specific substitution on the bipyridine ligand would influence the properties of the final polymeric material.

Ligands for Lanthanide and Actinide Separation

The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a significant challenge in the management of used nuclear fuel, stemming from their similar chemical properties. researchgate.net Ligands containing soft N-donor atoms, such as those in the bipyridine family, are promising for this separation because they can exhibit preferential binding to the slightly softer actinide ions. researchgate.netnih.govbarc.gov.in

The compound this compound, as a nitrogen-containing heterocyclic ligand, fits the profile for a selective extractant. The electronic and steric environment provided by the chloro and methyl substituents can influence the stability and selectivity of the complexes formed with actinide and lanthanide ions. researchgate.net Research on related bipyridyl-based ligands has shown that modifications to the ligand structure can significantly impact the separation factors between americium (Am) and europium (Eu), key representatives of actinides and lanthanides, respectively. researchgate.netnih.gov Quantum chemical calculations and experimental extraction data on similar systems indicate that bipyridyl-based ligands can form stable 1:1, 1:2, or 1:3 metal-ligand complexes, and the covalent contribution to the metal-nitrogen bond is often stronger for actinides. nih.govnih.gov

Table 4: Complex Formation in Lanthanide/Actinide Separation Studies with Bipyridyl-Type Ligands (Illustrative data from studies on related N-donor ligands)

Metal IonLigand SystemObserved Complex Stoichiometry (Metal:Ligand)MethodRef
Eu(III) EH-BTzBP1:1 and 1:2Time-resolved fluorescence nih.gov
Cm(III) MTB1:1, 1:2, 1:3Time-resolved laser fluorescence nih.gov
Ln(III) Amides of bipyridyl-dicarboxylic acid1:1UV/VIS titration researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape

Currently, the scientific literature dedicated exclusively to 3-Chloro-6'-methyl-2,3'-bipyridine is sparse. Its existence is confirmed through chemical supplier databases, which provide its CAS number and basic molecular formula. bldpharm.comguidechem.combldpharm.com The presence of a more complex molecule, 5-chloro-3-(4-methanesulfonylphenyl)-6′-methyl-[2,3′]bipyridinyl, in the patent literature suggests that the core structure of this compound may serve as a valuable synthetic intermediate in the creation of more elaborate molecules with potential pharmaceutical applications. google.combldpharm.comnist.govpharmacompass.comsigmaaldrich.com The broader landscape of bipyridine chemistry, however, is rich and varied, with extensive research into their synthesis, reactivity, and application in catalysis and materials science. This existing knowledge on related compounds provides a solid foundation upon which to build future research on this specific derivative.

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound is a fertile ground for investigation. The chlorine atom at the 3-position and the methyl group at the 6'-position are expected to influence the electronic properties and steric accessibility of the two pyridine (B92270) rings, offering unique reactivity patterns.

Future research should focus on:

Cross-Coupling Reactions: The chloro substituent presents an ideal handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide array of functional groups, leading to a diverse library of new derivatives.

Nucleophilic Aromatic Substitution: The reactivity of the chloro group towards nucleophilic attack should be systematically studied with various nucleophiles (e.g., alkoxides, thiolates, and amines).

Oxidation and Reduction: The behavior of the pyridine rings and the methyl group under various oxidative and reductive conditions could lead to novel functionalized bipyridines.

Directed C-H Functionalization: The directing-group ability of the pyridine nitrogen atoms could be exploited for the selective functionalization of C-H bonds on either of the pyridine rings.

A significant synthetic challenge will be the development of a scalable and efficient synthesis of the parent compound itself. While general methods for bipyridine synthesis exist, optimizing a route to this specific isomer with its distinct substitution pattern will be a crucial first step. acs.org

Potential for Novel Coordination Complexes and Catalytic Systems

Bipyridines are renowned for their ability to form stable complexes with a wide range of metal ions. The specific substitution pattern of this compound could lead to coordination complexes with unique geometric and electronic properties.

Key areas for future exploration include:

Synthesis of Coordination Complexes: A systematic investigation of its coordination behavior with various transition metals (e.g., ruthenium, rhodium, iridium, palladium, and copper) is warranted.

Structural and Electronic Characterization: Detailed structural analysis using X-ray crystallography and spectroscopic techniques will be essential to understand the coordination modes and the influence of the substituents on the complex's properties.

Catalytic Applications: The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic and steric tuning afforded by the chloro and methyl groups could lead to catalysts with enhanced selectivity and efficiency.

Advancements in Computational Modeling for Predictive Chemistry

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential reactivity of this compound.

Future computational studies should aim to:

Predict Molecular Properties: Density Functional Theory (DFT) calculations can be employed to predict its geometry, electronic structure, and spectroscopic properties (e.g., NMR and UV-Vis spectra).

Model Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential reactions, helping to guide experimental design and understand reactivity patterns.

Design Novel Catalysts: By modeling the interaction of the bipyridine ligand with different metal centers, it may be possible to predict the structures and catalytic activities of novel coordination complexes.

Future Directions in Biological Mechanism Elucidation (non-clinical)

Bipyridine derivatives have shown a wide range of biological activities. While clinical applications are beyond the scope of this article, fundamental, non-clinical research into the biological interactions of this compound and its metal complexes is a promising avenue.

Future research could focus on:

Interaction with Biomolecules: Investigating the binding of the compound and its metal complexes to DNA and proteins to understand potential mechanisms of action at a molecular level.

Enzyme Inhibition Studies: Screening for inhibitory activity against various enzymes could reveal potential targets for future therapeutic development. The insights from such studies would be purely mechanistic and not aimed at defining therapeutic use.

Prospects for New Materials Applications

The rigid, aromatic structure of bipyridines makes them attractive building blocks for new materials with interesting photophysical and electronic properties.

Potential materials science applications to be explored include:

Luminescent Materials: Ruthenium and iridium complexes of bipyridines are well-known for their luminescent properties. The specific substitution on this compound could be used to tune the emission color and quantum efficiency of such complexes, with potential applications in organic light-emitting diodes (OLEDs) and sensors. acs.org

Functional Polymers: The bipyridine unit can be incorporated into polymer backbones or as pendant groups to create functional materials with metal-coordinating or redox-active properties.

Porous Frameworks: As a linker in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this bipyridine could lead to materials with tailored porosity and functionality for applications in gas storage or catalysis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-chloro-6'-methyl-2,3'-bipyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura coupling is widely used to construct the bipyridine backbone. For example, coupling 3-chloropyridine-2-boronic acid with 6-methylpyridine-3-yl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields the target compound .
  • Buchwald-Hartwig amination can introduce substituents post-coupling. For instance, chloro-substituted intermediates can undergo amination with methylamine derivatives in the presence of Xantphos ligands and Pd₂(dba)₃ .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from pyridine rings. The chloro and methyl substituents produce distinct splitting patterns .
  • X-ray crystallography : Use SHELXL (via SHELX suite) for structure refinement. The bipyridine dihedral angle (~30–40°) and Cl···H-C hydrogen bonding can be analyzed to confirm stereoelectronic effects .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₁H₉ClN₂, exact mass 204.0455) with <2 ppm error .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • The C3-Cl bond is susceptible to nucleophilic attack due to electron withdrawal by adjacent pyridine nitrogen. React with KOtBu in DMF at 60°C to replace Cl with hydroxyl or amine groups. Monitor kinetics via UV-Vis to compare rates with non-chlorinated analogs .
  • Competing pathways : Chlorine may also participate in elimination reactions under basic conditions. Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .

Advanced Research Questions

Q. How can this compound be utilized in designing transition-metal catalysts?

  • Methodology :

  • Ligand design : The bipyridine framework coordinates with Ru, Co, or Ir centers. For example, Ru(bpy)₂Cl₂ complexes with 6’-methyl groups enhance steric hindrance, stabilizing cis-aqua configurations in artificial photosynthesis catalysts .
  • Catalytic testing : Evaluate turnover frequency (TOF) in hydrogen evolution reactions (HER) using electrochemical impedance spectroscopy (EIS). Compare with methyl-free analogs to quantify steric/electronic effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-trifluoromethyl or sulfonyl variants) and test against enzyme targets (e.g., dihydroorotate dehydrogenase). Use IC₅₀ assays to correlate substituent electronegativity with inhibition potency .
  • Binding studies : Perform surface plasmon resonance (SPR) to measure dissociation constants (Kd) with COX-2 or amyloid-beta proteins. Conflicting data may arise from assay conditions (pH, ionic strength) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock the compound into COX-2’s active site (PDB: 5KIR). The chloro group forms halogen bonds with Tyr385, while methyl enhances hydrophobic interactions .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze root-mean-square deviation (RMSD) to assess conformational changes induced by methyl/chloro substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.